molecular formula C15H11ClF3NO4 B6247968 2-[2-chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene CAS No. 86017-50-7

2-[2-chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene

Cat. No.: B6247968
CAS No.: 86017-50-7
M. Wt: 361.7
InChI Key:
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Description

2-[2-chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene is an organic compound known for its complex structure and significant applications in various fields, including agriculture and pharmaceuticals. This compound features a nitrobenzene core substituted with chloro, trifluoromethyl, phenoxy, and ethoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene typically involves multiple steps:

    Nitration: The starting material, 4-ethoxy-1-nitrobenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Halogenation: The nitrated compound is then subjected to halogenation with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chloro group.

    Phenoxylation: Finally, the phenoxy group is introduced via a nucleophilic aromatic substitution reaction using phenol and a suitable base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing the purity of the final product.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines under catalytic hydrogenation conditions.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

    Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.

Common Reagents and Conditions:

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea in polar aprotic solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products:

    Reduction: 2-[2-chloro-4-(trifluoromethyl)phenoxy]-4-ethoxyaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-[2-chloro-4-(trifluoromethyl)phenoxy]-4-hydroxy-1-nitrobenzene.

Scientific Research Applications

2-[2-chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, particularly herbicides and pesticides, due to its ability to disrupt specific biological pathways in plants.

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the disruption of normal cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells.

Comparison with Similar Compounds

    2-[2-chloro-4-(trifluoromethyl)phenoxy]-4-methoxy-1-nitrobenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    2-[2-chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-aminobenzene: Similar structure but with an amino group instead of a nitro group.

Uniqueness: 2-[2-chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

86017-50-7

Molecular Formula

C15H11ClF3NO4

Molecular Weight

361.7

Purity

95

Origin of Product

United States

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